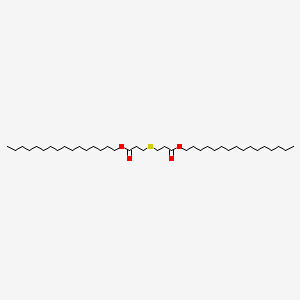
Dihexadecyl 3,3'-thiobispropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is an organic compound with the molecular formula C38H74O4S. It is a type of thioester, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, dihexadecyl ester typically involves the esterification of 3,3’-thiodipropionic acid with hexadecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high yield of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecanol and 3,3’-thiodipropanol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mécanisme D'action
The antioxidant properties of propanoic acid, 3,3’-thiobis-, dihexadecyl ester are attributed to its ability to scavenge free radicals. The sulfur atom in the thioester linkage can donate electrons to neutralize free radicals, thereby preventing oxidative damage. This mechanism involves the formation of a stable radical intermediate, which is less reactive and less likely to cause damage to biological or polymeric systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3,3’-thiobis-, didodecyl ester: Similar structure but with shorter alkyl chains.
Propanoic acid, 3,3’-thiobis-, dimethyl ester: Contains methyl groups instead of hexadecyl groups.
Thiodipropionic acid: The parent compound without esterification.
Uniqueness
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is unique due to its long alkyl chains, which enhance its hydrophobicity and make it more effective as an antioxidant in non-polar environments. This property makes it particularly useful in the stabilization of polymers and other hydrophobic materials.
Propriétés
Numéro CAS |
3287-12-5 |
|---|---|
Formule moléculaire |
C38H74O4S |
Poids moléculaire |
627.1 g/mol |
Nom IUPAC |
hexadecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C38H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
IXDBUVCZCLQKJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
| 3287-12-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


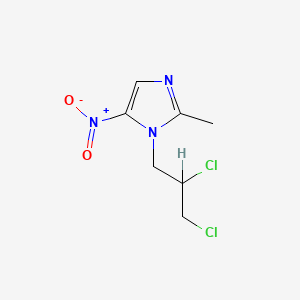

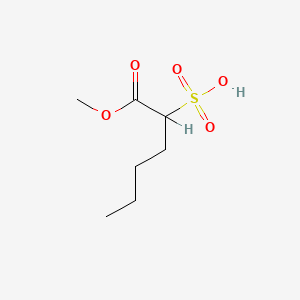
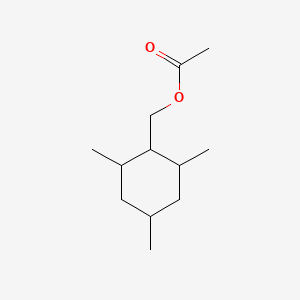

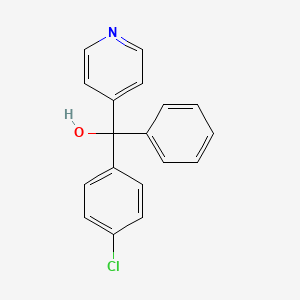



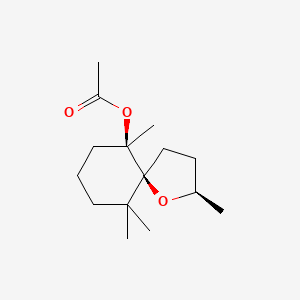



![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)
